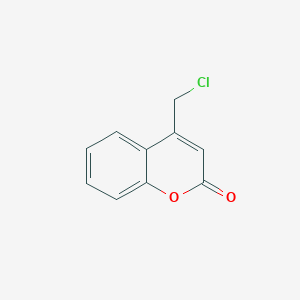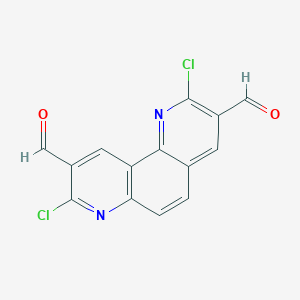![molecular formula C14H18ClF3N4S B12120322 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)piperazine-1-carbothioamide](/img/structure/B12120322.png)
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)piperazine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)piperazine-1-carbothioamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a pyridine moiety, which is further modified with chloro and trifluoromethyl groups, making it a subject of interest in medicinal chemistry and other research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)piperazine-1-carbothioamide typically involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.
Piperazine Derivative Formation: The pyridine intermediate is then reacted with piperazine under controlled conditions to form the piperazine derivative.
Carbothioamide Formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine derivative.
Substitution: The chloro and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chloro or trifluoromethyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)piperazine-1-carbothioamide has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme function and regulation.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could be a candidate for drug development, particularly as an inhibitor of enzymes involved in disease processes.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various biological effects, depending on the enzyme targeted and the pathway affected.
Comparación Con Compuestos Similares
Similar Compounds
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: This compound is similar in structure but has a methoxy group instead of an isopropyl group.
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine: Another structurally related compound with a pyrimidine ring instead of a piperazine ring.
Uniqueness
The uniqueness of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)piperazine-1-carbothioamide lies in its specific substitution pattern and the presence of both chloro and trifluoromethyl groups on the pyridine ring
By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can further explore its potential and develop new applications in science and industry.
Propiedades
Fórmula molecular |
C14H18ClF3N4S |
|---|---|
Peso molecular |
366.8 g/mol |
Nombre IUPAC |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-propan-2-ylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C14H18ClF3N4S/c1-9(2)20-13(23)22-5-3-21(4-6-22)12-11(15)7-10(8-19-12)14(16,17)18/h7-9H,3-6H2,1-2H3,(H,20,23) |
Clave InChI |
AWFFQOBGJPVODL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=S)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide](/img/structure/B12120262.png)




![2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B12120283.png)
![2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120284.png)

![1H-1,2,3-Triazole-4-acetic acid, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-](/img/structure/B12120304.png)
![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol](/img/structure/B12120308.png)


